molecular formula C14H19BrN2O2 B6274628 tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate CAS No. 2089257-61-2

tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate

Cat. No.: B6274628
CAS No.: 2089257-61-2
M. Wt: 327.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 4-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it valuable for specific research and industrial applications .

Properties

CAS No.

2089257-61-2

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.2

Purity

95

Origin of Product

United States

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